molecular formula C24H22N6O4 B8193499 Hpk1-IN-7

Hpk1-IN-7

Número de catálogo: B8193499
Peso molecular: 458.5 g/mol
Clave InChI: RVSSNRBUPQUIEG-LJQANCHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HPK1-IN-7 es un inhibidor oralmente activo de la quinasa de progenitores hematopoyéticos 1 (HPK1), un miembro de la familia de las quinasas de proteínas activadas por mitógenos (MAPK). HPK1 juega un papel crucial en la regulación de las respuestas inmunitarias, particularmente en las células T y las células dendríticas. Al inhibir HPK1, this compound mejora la activación de las células T y ha demostrado un potencial en la inmunoterapia contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de HPK1-IN-7 implica múltiples pasos sintéticos, incluida la formación de intermediarios clave y su posterior funcionalización. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza del producto final .

Métodos de producción industrial

La producción industrial de this compound implica la ampliación de la síntesis de laboratorio a una escala mayor, manteniendo la eficiencia y la seguridad del proceso. Esto incluye la optimización de las condiciones de reacción, los métodos de purificación y las medidas de control de calidad para garantizar una producción constante de this compound de alta calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

HPK1-IN-7 se somete a diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen:

    Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Nucleófilos: Amoniaco, aminas.

    Electrófilos: Haluros de alquilo, cloruros de acilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de this compound con grupos funcionales modificados, que se pueden evaluar posteriormente por su actividad biológica y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Cancer Immunotherapy

HPK1-IN-7 has been studied extensively in the context of cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.

  • Colorectal Cancer : In a syngeneic tumor model (MC38), this compound significantly enhanced the efficacy of anti-PD-1 treatment, achieving a 100% cure rate compared to 20% with anti-PD-1 alone . This synergy suggests that HPK1 inhibition can effectively overcome resistance to checkpoint inhibitors.
  • Non-Hodgkin's Lymphoma : Recent studies indicate that this compound can enhance tumor responses to anti-PD-1 therapy by promoting apoptosis and modulating immune cell activity through the NLRP3 inflammasome pathway .

Preclinical Studies

In preclinical trials using various animal models, including zebrafish xenografts and murine models, this compound demonstrated robust antitumor activity. It enhanced T-cell responses in environments that mimic human tumor microenvironments, indicating its potential for translation into clinical settings .

Combination Therapies

This compound is being explored in combination with other therapeutic agents to improve overall efficacy:

  • With Other Immune Modulators : The compound is being investigated alongside various immune modulators to enhance T-cell activation and improve outcomes in patients who have previously failed other therapies .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application Area Findings Model Used
Colorectal CancerEnhanced anti-PD-1 efficacy; 100% cure rate vs. 20% with anti-PD-1 aloneMC38 syngeneic model
Non-Hodgkin's LymphomaIncreased apoptosis; modulation of NLRP3 pathwayZebrafish xenograft
Immune Response EnhancementImproved T-cell activation; increased cytokine secretionVarious animal models
Combination TherapySynergistic effects with immune checkpoint inhibitorsPreclinical studies

Case Study 1: Efficacy in Colorectal Cancer

A study conducted on mice treated with this compound alongside anti-PD-1 therapy showed a marked improvement in tumor regression rates compared to controls. The study highlighted the importance of HPK1 inhibition in overcoming immune evasion mechanisms employed by tumors.

Case Study 2: Non-Hodgkin's Lymphoma

In another investigation focusing on non-Hodgkin's lymphoma, treatment with this compound led to significant increases in PD-1 and PD-L1 expression on tumor cells, suggesting enhanced immune recognition and response.

Mecanismo De Acción

Actividad Biológica

Hpk1-IN-7 is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that plays a crucial role in regulating immune responses, particularly in T cells and B cells. The biological activity of this compound has been extensively studied, revealing its potential as a therapeutic agent in cancer immunotherapy. This article summarizes the key findings related to the biological activity of this compound, including its mechanism of action, efficacy in enhancing immune responses, and relevant case studies.

HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling and B-cell receptor (BCR) signaling. By inhibiting HPK1, compounds like this compound can enhance T-cell activation and proliferation, leading to improved anti-tumor immunity. The inhibition of HPK1 allows for increased signaling through pathways that promote T-cell activation, such as the extracellular signal-regulated kinase (ERK) pathway and the Jun N-terminal kinase (JNK) pathway.

Key Signaling Pathways Affected by HPK1

  • TCR Signaling : HPK1 negatively regulates TCR-induced activation signals, which are crucial for T-cell function.
  • BCR Signaling : Similar to TCR signaling, HPK1 also dampens BCR signaling, affecting B-cell activation.
  • MAP Kinase Pathway : HPK1 interacts with various adaptor proteins that modulate MAP kinase pathways, influencing cellular responses to external stimuli.

Efficacy and Potency

This compound has demonstrated significant potency in inhibiting HPK1 activity. The compound exhibits an IC50 value of approximately 2.6 nM , indicating its effectiveness in blocking HPK1's negative regulatory functions. This high potency suggests that this compound could be a valuable tool for enhancing immune responses in cancer therapy.

Comparison of IC50 Values

CompoundIC50 Value (nM)Notes
This compound2.6Potent HPK1 inhibitor
M074-28652.93 ± 0.09Another potent HPK1 inhibitor
HMC-B171.39Selective and orally bioavailable

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its effects on immune responses:

  • Enhanced Anti-Tumor Immunity :
    • A study demonstrated that the use of this compound significantly enhances the anti-tumor immune response in mouse models. The treatment led to increased infiltration of T cells into tumors and improved overall survival rates compared to control groups .
  • Synergistic Effects with Other Therapies :
    • In combination with anti-PD-L1 antibodies, this compound showed synergistic effects, resulting in a tumor growth inhibition percentage (TGI%) of 71.24% in CT26 tumor models . This suggests that combining HPK1 inhibition with immune checkpoint blockade may provide a more effective cancer treatment strategy.
  • In Vitro Studies :
    • In vitro assays have shown that this compound enhances IL-2 secretion from Jurkat T cells with an effective concentration (EC50) of 11.56 nM , further supporting its role in boosting T-cell activity .

Propiedades

IUPAC Name

5-[[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-5-(1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]-3,3-dimethyl-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-24(2)18-10-15(8-9-16(18)22(32)34-24)27-23-25-11-17(21-30-26-13-33-21)20(29-23)28-19(12-31)14-6-4-3-5-7-14/h3-11,13,19,31H,12H2,1-2H3,(H2,25,27,28,29)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSSNRBUPQUIEG-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)NC(CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)N[C@H](CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.